2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL is a complex organic compound that features a bromine atom, a triazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL typically involves multiple steps. One common method starts with the bromination of a suitable phenol derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the imino linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-PHENOL: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL:
Uniqueness
The presence of both the bromine atom and the methoxy group in 2-BROMO-4-[(Z)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]-6-METHOXYPHENOL makes it unique compared to similar compounds. These functional groups can enhance its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-4-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-7-15-16-8(2)17(7)14-6-9-4-10(13)12(18)11(5-9)19-3/h4-6,18H,1-3H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQRLRAJWZNEE-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C(=C2)Br)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC(=C(C(=C2)Br)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.